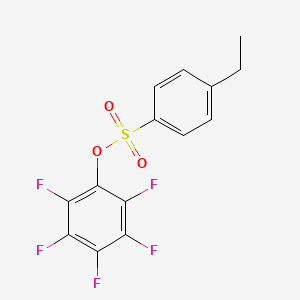

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate

Beschreibung

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is a sulfonate ester featuring a pentafluorophenyl (PFP) group attached to a 4-ethyl-substituted benzenesulfonate moiety. The PFP group enhances electron-deficient character, improving stability and reactivity in electron-capture applications like gas chromatography (GC) and mass spectrometry (MS) . The ethyl substituent likely increases lipophilicity compared to methyl analogs, influencing solubility and interaction with hydrophobic matrices.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-ethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O3S/c1-2-7-3-5-8(6-4-7)23(20,21)22-14-12(18)10(16)9(15)11(17)13(14)19/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSPPAXHZMLTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

C6F5OH+C8H9SO2Cl→C6F5OSO2C8H9+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted pentafluorophenyl derivatives.

Hydrolysis: The primary products are 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Reactions:

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate serves as an electrophilic coupling agent in nucleophilic substitution reactions. It is particularly useful in the synthesis of complex organic molecules due to its ability to facilitate the formation of carbon-carbon bonds. The sulfonate group acts as a leaving group, making it an effective precursor for various transformations.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with Grignard reagents | 98 |

| Cross-Coupling | Coupling with aryl halides | 95 |

| Esterification | Formation of esters with alcohols | 90 |

Materials Science

Development of Functional Materials:

The compound is utilized in the creation of fluorinated polymers and materials that exhibit enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve properties such as hydrophobicity and mechanical strength.

Case Study: Fluorinated Polymers

Research has demonstrated that polymers synthesized using this compound exhibit superior resistance to solvents and high temperatures compared to non-fluorinated counterparts. Such materials are valuable in aerospace and automotive applications where durability is critical.

Biological Applications

Investigations into Biological Activity:

Studies have explored the potential of this compound as a bioactive compound. Its unique structure may interact with biological targets such as enzymes and receptors.

Table 2: Biological Studies Involving this compound

Environmental Applications

Role in Environmental Chemistry:

The compound has been investigated for its potential use in environmental remediation processes. Its ability to react with various pollutants makes it a candidate for developing advanced materials for wastewater treatment.

Case Study: Wastewater Treatment

In experiments aimed at removing anionic surfactants from wastewater using modified catalysts containing sulfonated compounds like this compound showed promising results in reducing pollutant levels significantly.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate primarily involves its reactivity towards nucleophiles. The electron-deficient pentafluorophenyl group facilitates nucleophilic attack, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate (hypothetical data inferred from analogs) with similar compounds:

*Hypothetical data inferred from methyl and trimethyl analogs.

†Estimated based on ethyl group’s contribution to lipophilicity vs. methyl.

Key Observations:

- Trimethyl substituents (as in ) add steric bulk, which may hinder reactivity in coupling reactions.

- Electron-Deficient Character : All PFP-containing compounds exhibit strong electron-withdrawing properties, making them suitable for electron-capture detection in GC/MS .

- Stability : The sulfonate ester linkage provides hydrolytic stability compared to carboxylate esters (e.g., pentafluorophenyl trifluoroacetate in ), favoring long-term storage.

Research Findings and Gaps

- GC/MS Performance : Studies on pentafluorobenzyl esters () show that electron-capturing groups improve detection limits by 10–100×. The ethyl-sulfonate’s performance would depend on balancing volatility (reduced vs. methyl) and detector compatibility .

- Synthetic Challenges: Ethyl substituents may complicate purification due to increased hydrophobicity, a challenge noted in methyl analogs ().

Biologische Aktivität

Chemical Identity

2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate (CAS Number: 885950-41-4) is a sulfonate ester characterized by a pentafluorophenyl group attached to a 4-ethylbenzenesulfonic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 352.28 g/mol. The compound exhibits unique properties due to the presence of multiple fluorine atoms, which significantly influence its biological activity and chemical reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential applications in pharmaceuticals and materials science. The following sections summarize key findings related to its biological interactions and effects.

Research indicates that the sulfonate group in this compound can interact with biological molecules such as proteins and nucleic acids. The presence of fluorine atoms enhances lipophilicity and may facilitate membrane penetration, potentially leading to significant biological effects.

Key Findings:

Case Studies

-

Enzyme Interaction Study

A study conducted on sulfonated compounds demonstrated that certain structural modifications could enhance enzyme inhibition. The introduction of electron-withdrawing groups like fluorine increased binding affinity to target enzymes, suggesting that this compound may similarly affect enzyme kinetics . -

Toxicological Assessment

Toxicity studies involving similar sulfonate compounds have indicated potential cytotoxic effects on mammalian cell lines at high concentrations. These findings underscore the importance of evaluating the safety profile of new compounds before therapeutic application .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.28 g/mol |

| Melting Point | 61-63 °C |

| LogP (octanol-water partition) | 4.793 |

| PSA (Polar Surface Area) | 51.75 Ų |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate, and how is purity optimized?

- Methodology : The compound is synthesized via nucleophilic substitution, where 4-ethylbenzenesulfonyl chloride reacts with pentafluorophenol under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity is confirmed by HPLC using a C18 column and a mobile phase of methanol/water (65:35) with 0.1% trifluoroacetic acid, as described in chromatographic protocols for sulfonate esters .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environments (δ -140 to -160 ppm for aromatic fluorines).

- ¹H NMR : Confirms ethyl group integration (e.g., triplet at ~1.2 ppm for CH₃, quartet at ~2.6 ppm for CH₂).

- HRMS : Validates molecular weight (expected [M+H]⁺ ~380.25 for C₁₅H₁₁F₅O₃S).

- FT-IR : Sulfonate S=O stretches appear at ~1170 and 1360 cm⁻¹. Cross-referencing with databases like NIST ensures accuracy .

Advanced Research Questions

Q. How does the pentafluorophenyl group influence the reactivity of the sulfonate ester in cross-coupling reactions?

- Methodology : The electron-withdrawing pentafluorophenyl group enhances the leaving-group ability of the sulfonate, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Kinetic studies using ¹⁹F NMR to monitor reaction progress show accelerated rates compared to non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian) model the electron-deficient aryl ring’s effect on transition states .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies arise from solvent polarity and crystallinity. Systematic solubility testing in DMSO, THF, and fluorinated solvents (e.g., hexafluoroisopropanol) at controlled temperatures (25°C vs. 40°C) clarifies trends. X-ray crystallography (e.g., via synchrotron sources) reveals crystal packing effects, while Hansen solubility parameters rationalize solvent compatibility .

Can this compound serve as a precursor for bioactive sulfonamides? Provide examples and mechanistic insights.

- Methodology : Hydrolysis of the sulfonate ester yields 4-ethylbenzenesulfonic acid, which can be converted to sulfonamide derivatives via amidation. For instance, coupling with amines (e.g., 3-fluoro-4-methoxyaniline) produces analogs like Batabulin, a tubulin-binding anticancer agent. In vitro assays (e.g., MTT cytotoxicity) and molecular docking (AutoDock Vina) validate bioactivity and binding modes .

Key Notes

- Avoid commercial suppliers like BenchChem; instead, use NIST or peer-reviewed journals for data validation.

- For advanced applications, focus on fluorinated compounds' unique electronic properties in catalysis or medicinal chemistry .

- Contradictions in data (e.g., solubility) require multi-technique validation (experimental + computational) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.